2-Acetoxymethyl-6-chloropyridine
Description
2-Acetoxymethyl-6-chloropyridine is a pyridine derivative featuring a chlorinated aromatic ring with an acetoxymethyl substituent. This compound is structurally significant due to its functional groups, which influence its reactivity and applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals .
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
(6-chloropyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C8H8ClNO2/c1-6(11)12-5-7-3-2-4-8(9)10-7/h2-4H,5H2,1H3 |
InChI Key |
ILPIHFUHSZIKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Acetoxymethyl-6-chloropyridine with structurally analogous pyridine derivatives, focusing on substituent positions, functional groups, and applications:
Key Differences and Implications
Substituent Reactivity :
- The acetoxymethyl group in this compound is an ester, making it prone to hydrolysis under acidic or basic conditions. This contrasts with the methoxy group in 2-Chloro-6-methoxy-3-nitropyridine, which is more stable but less reactive .
- The nitro group in 2-Chloro-6-methoxy-3-nitropyridine increases electrophilicity, favoring nucleophilic aromatic substitution reactions, whereas the acetyl group in 3-Acetyl-6-chloropyridine participates in ketone-based transformations (e.g., Grignard additions) .
Positional Effects: Chlorine at position 6 (as in this compound) vs. position 2 (e.g., 2-Chloro-6-methoxypyridin-3-yl)methanol) alters electronic distribution on the pyridine ring, impacting regioselectivity in further functionalization .
Applications :
- Compounds with nitro or acetyl groups (e.g., 3-Acetyl-6-chloropyridine) are often intermediates in pharmaceuticals, while methoxy -substituted derivatives (e.g., 2-Chloro-4,6-dimethoxypyridine) are used in ligand design for catalysis .
Research Findings and Trends
- Synthetic Utility: this compound’s ester group allows for facile derivatization, such as hydrolysis to hydroxymethyl analogs or transesterification. This flexibility is absent in non-ester analogs like 2-Chloro-6-methoxy-3-nitropyridine .
- Stability : Chlorine at position 6 generally enhances thermal stability compared to position 2 substitutions, as seen in thermal degradation studies of similar compounds .
Limitations and Knowledge Gaps
- Comparative toxicity or pharmacokinetic data for these analogs remains unaddressed in the sources.
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